molecular formula C6H8N2 B032846 1,2-Benzene-D4-diamine CAS No. 291765-93-0

1,2-Benzene-D4-diamine

Cat. No.: B032846
CAS No.: 291765-93-0
M. Wt: 112.17 g/mol
InChI Key: GEYOCULIXLDCMW-RHQRLBAQSA-N
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Description

1,2-Benzene-D4-diamine, also known as 1,2-benzenediamine-D4, is a deuterated form of 1,2-benzenediamine. This compound is characterized by the presence of four deuterium atoms, which replace the hydrogen atoms in the benzene ring. The molecular formula of this compound is C6H4D4N2, and it has a molecular weight of 112.17 g/mol . This compound is commonly used in various scientific research applications due to its unique isotopic properties.

Mechanism of Action

Target of Action

It’s worth noting that the compound is structurally similar to 1,2-benzenediamine , which is known to interact with various targets in the body, including dopamine receptors .

Mode of Action

For instance, it might bind to dopamine receptors and modulate their activity

Biochemical Pathways

Given its potential interaction with dopamine receptors, it could potentially influence dopaminergic signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and memory.

Pharmacokinetics

It has a molecular weight of 112.166, a density of 1.2±0.1 g/cm3, and a boiling point of 257.0±0.0 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Based on its potential interaction with dopamine receptors, it could potentially modulate neuronal activity and neurotransmission .

Action Environment

The action, efficacy, and stability of 1,2-Benzene-D4-diamine could be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity. Moreover, its safety data sheet suggests that dust formation should be avoided and adequate ventilation should be ensured during its handling .

Preparation Methods

1,2-Benzene-D4-diamine can be synthesized through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with deuterated ammonia, followed by the reduction of the resulting 2-nitroaniline-D4 . The reaction conditions typically involve the use of zinc powder in ethanol, followed by purification of the diamine as the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the high purity of the final product.

Chemical Reactions Analysis

1,2-Benzene-D4-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Common reagents used in these reactions include zinc powder, ethanol, formic acid, and various electrophiles. The major products formed from these reactions are benzimidazole derivatives and substituted benzimidazoles .

Biological Activity

1,2-Benzene-D4-diamine, also known as 1,2-benzenediamine-D4 or D4-benzenediamine, is a deuterated derivative of 1,2-benzenediamine. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the synthesis, characterization, and biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reduction of nitro derivatives or the direct amination of halogenated benzene derivatives. For example, a common synthetic route includes the nucleophilic substitution of ortho-fluoronitrobenzene with cyclohexane-1,2-diamine under basic conditions. The resulting product can be purified using standard techniques such as recrystallization or chromatography.

Characterization techniques employed for confirming the structure and purity of synthesized compounds include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to identify the presence of deuterium and confirm molecular structure.
  • Mass Spectrometry (MS) : Provides molecular weight and structural information.
  • Infrared (IR) Spectroscopy : Identifies functional groups present in the compound.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that this compound has a moderate inhibitory effect on these pathogens when compared to standard antibiotics like ampicillin.

CompoundConcentration (μg/mL)Inhibition Zone (mm)
This compound5012
Ampicillin5020
Control-0

This table illustrates the comparative antimicrobial activity of this compound against selected bacterial strains.

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies showed that at higher concentrations (100 μM), the compound significantly reduced cell viability in MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines.

Cell LineConcentration (μM)Viability (%)
MDA-MB-2315075
MDA-MB-23110045
HepG-25070
HepG-210040

These findings suggest that while the compound exhibits some cytotoxicity, further optimization may be required to enhance selectivity and potency.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers investigated the antibacterial properties of various substituted benzenediamines, including this compound. The study demonstrated that modifications to the amino groups significantly influenced antibacterial efficacy. The compound was found to exhibit synergistic effects when combined with certain antibiotics.

Case Study 2: Anticancer Potential

A recent study focused on the anticancer potential of deuterated benzenediamines. The research highlighted that deuteration could enhance metabolic stability and reduce toxicity in vivo. In animal models, treatment with deuterated compounds showed promising results in tumor size reduction compared to non-deuterated counterparts.

Properties

IUPAC Name

3,4,5,6-tetradeuteriobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])N)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291765-93-0
Record name 1,2-DIAMINOBENZENE (D4, 98%)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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